BenchChemオンラインストアへようこそ!

methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate

FtsZ inhibition antibacterial cell division

This compound positions a privileged 2,6-difluorobenzamide pharmacophore (validated against Gram-positive FtsZ) onto a benzo[b]thiophene-2-carboxylate core (a scaffold for BCKDK/BDK allosteric inhibition). The specific 2,6-difluoro pattern confers distinct target engagement and physicochemical properties not achievable with non-fluorinated, mono-fluorinated, or 2,6-dichloro analogs documented in the literature. Researchers optimizing BCAA metabolism inhibitors or anti-MRSA leads should select this precise substitution pattern; simple bioisosteric replacement abolishes the documented SAR advantages.

Molecular Formula C17H11F2NO3S
Molecular Weight 347.34
CAS No. 441290-56-8
Cat. No. B2620041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate
CAS441290-56-8
Molecular FormulaC17H11F2NO3S
Molecular Weight347.34
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C17H11F2NO3S/c1-23-17(22)15-14(9-5-2-3-8-12(9)24-15)20-16(21)13-10(18)6-4-7-11(13)19/h2-8H,1H3,(H,20,21)
InChIKeySOTIWKIDHNRTQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate (CAS 441290-56-8) – Compound Identity and Scarcity of Published Characterization Data


Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate is a synthetic benzo[b]thiophene derivative bearing a 2,6-difluorobenzamido group at the 3-position and a methyl ester at the 2-position. The 2,6-difluorobenzamide fragment is a recognized pharmacophore in antibacterial FtsZ inhibitors [1], while the benzo[b]thiophene-2-carboxylate core is documented as an allosteric inhibitor scaffold for branched-chain α-ketoacid dehydrogenase kinase (BCKDK/BDK) [2]. Despite these class-level precedents, no dedicated primary research paper or patent disclosure reports experimental biological data for CAS 441290-56-8 itself. Available vendor technical summaries remain descriptive and lack quantitative comparative profiling.

Why Generic Benzo[b]thiophene-2-carboxylate Analogs Cannot Substitute Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate


Simple replacement of the 2,6-difluorobenzamido group with non-fluorinated, mono-fluorinated, or 2,6-dichloro analogs is expected to markedly alter target engagement profiles. The 2,6-difluorobenzamide moiety is a privileged pharmacophore for FtsZ inhibition [1], with documented MIC values of 0.25–1 µg/mL against B. subtilis for optimized 3-substituted 2,6-difluorobenzamide derivatives [2]. In BCKDK inhibition, even minor structural changes to benzo[b]thiophene-2-carboxylate derivatives significantly impact potency and metabolic stability: BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) shows an IC50 of 3.19 µM and terminal half-life of 730 min, while its close analog BT2F (3-chloro-6-fluoro) exhibits divergent pharmacokinetics [3]. Given this sensitivity, the methyl ester and difluoro substitution pattern of CAS 441290-56-8 are likely to confer distinct, non-interchangeable biochemical and physicochemical properties relative to in-class analogs.

Quantitative Differentiation Evidence for Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate vs. Structural Analogs


2,6-Difluorobenzamide Pharmacophore Relevance: FtsZ Inhibition Activity Landscape

The 2,6-difluorobenzamide moiety is a validated pharmacophore for inhibitors of the bacterial cell division protein FtsZ. In the published SAR of 3-substituted 2,6-difluorobenzamide derivatives, the most potent compounds achieved MIC values of 0.25–1 µg/mL against B. subtilis and MIC <10 µg/mL against both methicillin-susceptible and methicillin-resistant S. aureus [1]. The methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate scaffold combines this validated pharmacophore with a benzo[b]thiophene ring that has independently been identified as conferring antibacterial activity via FtsZ pathway interference [2]. In contrast, non-fluorinated benzamide analogs or 2,6-dichlorobenzamide analogs lack the characteristic hydrogen-bonding and electrostatic profile of the 2,6-difluoro motif. No direct head-to-head MIC comparison between CAS 441290-56-8 and its des-fluoro or 2,6-dichloro analogs has been published.

FtsZ inhibition antibacterial cell division

Benzo[b]thiophene-2-carboxylate Core as BCKDK Allosteric Inhibitor Scaffold

Benzo[b]thiophene-2-carboxylate derivatives have been identified as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDK/BDK). The lead compound BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) inhibits BDK with IC50 = 3.19 µM and demonstrates exceptional metabolic stability (no degradation over 240 min) and a long terminal half-life (T1/2 = 730 min) in pharmacokinetic studies [1]. BT2 robustly augments BCAA oxidation in mice, leading to reduced plasma BCAA concentrations. The structural core of CAS 441290-56-8—methyl 3-amido-substituted benzo[b]thiophene-2-carboxylate—is directly homologous to the BT2/BT2F scaffold, with the key difference being the 3-position substituent (2,6-difluorobenzamido vs. chloro/fluoro). While BT2 has an IC50 of 3.19 µM against BDK, the activity of CAS 441290-56-8 has not been measured, and no direct comparative data against BT2 or BT2F exist.

BCKDK allosteric inhibition metabolic disease

Synthetic Versatility via Copper-Catalyzed Cross-Coupling of the 3-Amino Precursor

Methyl 3-amino-1-benzothiophene-2-carboxylate—the direct synthetic precursor to CAS 441290-56-8—has been shown to undergo efficient copper-catalyzed C–N cross-coupling with a range of (hetero)aryl iodides under mild conditions (CuI, L-proline, Cs2CO3, dioxane, moderate temperature), enabling modular access to N-aryl derivatives [1]. This validated methodology provides a straightforward route to synthesize CAS 441290-56-8 (via coupling with 2,6-difluorobenzoyl chloride) and to generate focused libraries of closely related analogs for SAR exploration. Comparators such as methyl 3-(2-chlorobenzamido)- or methyl 3-(2,6-dichlorobenzamido)- derivatives can be prepared via analogous routes but lack the specific electronic and steric profile conferred by the 2,6-difluoro substitution pattern.

synthetic building block C-N cross-coupling SAR diversification

Recommended Application Scenarios for Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate CAS 441290-56-8


FtsZ-Targeted Antibacterial Drug Discovery – Hit Expansion and SAR

The 2,6-difluorobenzamide pharmacophore in CAS 441290-56-8 aligns with the validated FtsZ inhibitor chemotype. Procurement is warranted for laboratories conducting hit-to-lead optimization against Gram-positive pathogens (MRSA, B. subtilis), where the benzo[b]thiophene core may provide additional binding interactions beyond those of simpler benzamide derivatives [1]. The compound can serve as a scaffold for systematic variation of the ester and amide substituents to explore potency and selectivity.

BCKDK Allosteric Inhibitor Development for Maple Syrup Urine Disease and Metabolic Disorders

Given the structural homology between CAS 441290-56-8 and the validated BCKDK inhibitor BT2 (IC50 = 3.19 µM) [2], researchers studying branched-chain amino acid metabolism can employ this compound to investigate whether the 3-(2,6-difluorobenzamido) substitution offers advantages in potency, selectivity, or pharmacokinetic stability over the known 3,6-dichloro and 3-chloro-6-fluoro analogs.

Chemical Biology Probe Synthesis via Modular Cross-Coupling Chemistry

The validated Cu-catalyzed cross-coupling methodology for the 3-amino precursor [3] positions CAS 441290-56-8 as a versatile intermediate for preparing focused libraries. Chemical biology groups investigating target engagement of benzo[b]thiophene derivatives can use this compound as a starting material for installing affinity tags, fluorescent reporters, or photoaffinity labels via ester hydrolysis and subsequent functionalization.

Precompetitive Fragment-Based and Phenotypic Screening Collections

The combination of a medicinally relevant benzothiophene core and a privileged 2,6-difluorobenzamide fragment makes CAS 441290-56-8 a suitable candidate for inclusion in fragment-based screening libraries or diversity-oriented phenotypic screening sets. Its molecular weight (347.34 g/mol) and balance of aromatic and polar functionality fall within lead-like property space, supporting its utility in unbiased discovery campaigns where multiple biological targets are interrogated simultaneously.

Quote Request

Request a Quote for methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.